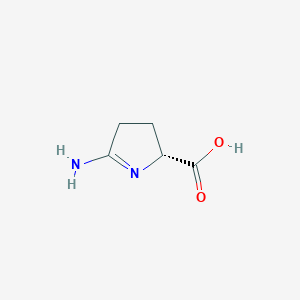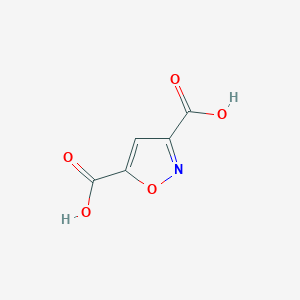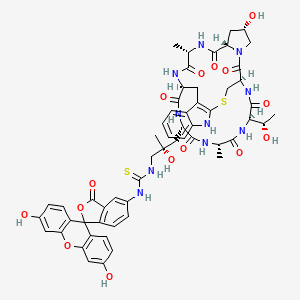
Phalloidin-FITC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phalloidin-FITC is a compound that combines phalloidin, a bicyclic peptide toxin derived from the Amanita phalloides mushroom, with fluorescein isothiocyanate (FITC), a fluorescent dye. This conjugate is widely used in scientific research for its ability to bind specifically to F-actin, a filamentous form of actin, and to visualize actin filaments in various biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phalloidin-FITC is synthesized by conjugating phalloidin with fluorescein isothiocyanate. The process typically involves the following steps:
Activation of Phalloidin: Phalloidin is first activated by reacting with a suitable linker molecule.
Conjugation with FITC: The activated phalloidin is then reacted with fluorescein isothiocyanate under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale synthesis of phalloidin: Extracted from Amanita phalloides or synthesized chemically.
Conjugation process: Conducted in large reactors with precise control over reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phalloidin-FITC primarily undergoes binding reactions with F-actin. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions. The major product of its reaction is the stable complex formed with F-actin, which can be visualized due to the fluorescent properties of FITC .
Applications De Recherche Scientifique
Phalloidin-FITC is extensively used in various fields of scientific research:
Biology: Used to stain and visualize actin filaments in fixed and permeabilized cells, tissues, and cell-free systems. .
Chemistry: Utilized in biochemical assays to study actin polymerization and depolymerization.
Industry: Applied in the development of diagnostic tools and research kits for cell biology studies.
Mécanisme D'action
Phalloidin-FITC binds specifically to F-actin, stabilizing the actin filaments and preventing their depolymerization. This binding shifts the equilibrium towards polymerization, lowering the critical concentration for actin filament formation. The fluorescent properties of FITC allow for the visualization of actin filaments under a fluorescence microscope .
Comparaison Avec Des Composés Similaires
Phalloidin-FITC is unique due to its high specificity and affinity for F-actin, combined with the fluorescent properties of FITC. Similar compounds include:
Phalloidin-Rhodamine: Conjugates phalloidin with rhodamine, another fluorescent dye.
Phalloidin-Alexa Fluor 488: Uses Alexa Fluor 488 dye for fluorescence.
Phalloidin-iFluor 488: Another variant with improved brightness and photostability compared to FITC.
This compound stands out due to its optimal balance of specificity, fluorescence intensity, and ease of use in various experimental conditions.
Propriétés
Formule moléculaire |
C56H60N10O15S2 |
|---|---|
Poids moléculaire |
1177.3 g/mol |
Nom IUPAC |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]thiourea |
InChI |
InChI=1S/C56H60N10O15S2/c1-24-45(71)61-38-19-32-31-7-5-6-8-37(31)64-51(32)83-22-40(52(77)66-21-30(70)16-41(66)49(75)59-24)63-50(76)44(26(3)67)65-46(72)25(2)58-48(74)39(62-47(38)73)20-55(4,79)23-57-54(82)60-27-9-12-34-33(15-27)53(78)81-56(34)35-13-10-28(68)17-42(35)80-43-18-29(69)11-14-36(43)56/h5-15,17-18,24-26,30,38-41,44,64,67-70,79H,16,19-23H2,1-4H3,(H,58,74)(H,59,75)(H,61,71)(H,62,73)(H,63,76)(H,65,72)(H2,57,60,82)/t24-,25-,26-,30-,38-,39-,40-,41-,44+,55+/m0/s1 |
Clé InChI |
HBVPFAIYDJIYEU-KQBKSLFCSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O)C)[C@H](C)O |
SMILES canonique |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
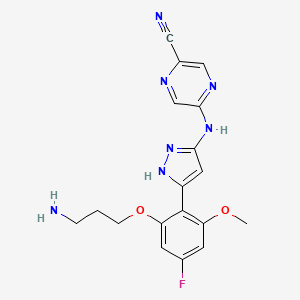
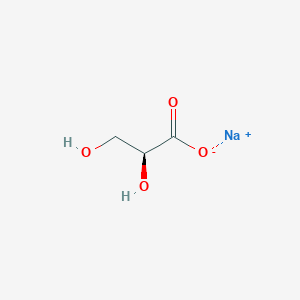
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
